molecular formula C17H15NO4S B12917024 1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 80664-26-2

1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B12917024
CAS No.: 80664-26-2
M. Wt: 329.4 g/mol
InChI Key: VOQNNEWDQXKQCU-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and an indole ring with a carbaldehyde substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylindole in the presence of a base such as triethylamine. This reaction forms the sulfonyl indole intermediate, which is then subjected to formylation using Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carboxylic acid.

    Reduction: 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The indole ring can interact with various biological receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both a sulfonyl group and a carbaldehyde group on the indole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

80664-26-2

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-methylindole-3-carbaldehyde

InChI

InChI=1S/C17H15NO4S/c1-12-16(11-19)15-5-3-4-6-17(15)18(12)23(20,21)14-9-7-13(22-2)8-10-14/h3-11H,1-2H3

InChI Key

VOQNNEWDQXKQCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC)C=O

Origin of Product

United States

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